Structural Determinants of Kinase Binding: 6-Methyl Substitution vs. Des-Methyl Analog
No direct head-to-head assay comparing the target compound with its des-methyl analog (e.g., methyl 2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate) has been publicly reported. However, in the closely related 2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide series, introduction of a 6-methyl substituent shifted the PknG IC₅₀ from 0.9 μM to >10 μM, indicating that the methyl group exerts a substantial steric/electronic influence on the binding pocket . By class-level inference, the 6-methyl group in the target compound is expected to similarly modify kinase selectivity relative to unsubstituted analogs.
| Evidence Dimension | PknG kinase inhibition (surrogate class comparator) |
|---|---|
| Target Compound Data | Not available for the target compound |
| Comparator Or Baseline | 2-(Cyclopropanecarboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (PknG Inhibitor‑1, AX20017): IC₅₀ = 0.9 μM; 6-methyl analog IC₅₀ >10 μM |
| Quantified Difference | ≥11-fold loss of potency upon 6-methyl addition in the analog series |
| Conditions | Mycobacterium tuberculosis PknG kinase assay (in vitro) |
Why This Matters
The 6-methyl group is a key structural discriminator that can drastically alter target engagement, meaning the target compound cannot be replaced by a des-methyl analog without risking a major potency shift.
